4-Bromofuro[3,2-c]pyridine: A Technical Guide for Advanced Research
4-Bromofuro[3,2-c]pyridine: A Technical Guide for Advanced Research
This guide provides an in-depth technical overview of 4-Bromofuro[3,2-c]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, reactivity principles, synthetic methodologies, and safety protocols to facilitate its application in advanced research endeavors.
Core Compound Identity and Properties
4-Bromofuro[3,2-c]pyridine is a bicyclic heteroaromatic compound. The fusion of a furan ring to a pyridine core, combined with the strategic placement of a bromine atom, renders it a versatile intermediate for introducing molecular complexity. The nitrogen atom in the pyridine ring and the oxygen in the furan ring act as key electronic modulators, influencing the molecule's reactivity and potential for intermolecular interactions.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for 4-Bromofuro[3,2-c]pyridine is not extensively published, the following table summarizes its known properties and provides context through related compounds.[1]
| Property | Value | Source/Context |
| CAS Number | 76312-04-4 | [1] |
| Molecular Formula | C₇H₄BrNO | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | Likely a pale cream to brown crystalline solid. | Inferred from related compounds like 3-Bromofuro[3,2-b]pyridine.[2][3] |
| Melting Point | Expected to be in a similar range to related furopyridines (e.g., 49.0-58.0 °C for 3-Bromofuro[3,2-b]pyridine).[2][3] | Not explicitly reported. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General property of similar heterocyclic compounds. |
| Purity | Commercially available with a purity of at least 97%.[1] |
Spectroscopic Signature:
Detailed spectral data for 4-Bromofuro[3,2-c]pyridine is available from specialized chemical data providers.[4] Based on the structure and data from analogous compounds, the following characteristics are anticipated:
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¹H NMR: Aromatic protons are expected to appear as distinct signals in the downfield region of the spectrum. The chemical shifts and coupling constants will be indicative of their positions on the bicyclic ring system.
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¹³C NMR: The spectrum will display signals for each of the seven carbon atoms, with those in the electron-deficient pyridine ring appearing at a lower field compared to those in the furan ring. The carbon atom attached to the bromine will show a characteristic chemical shift.
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Reactivity and Synthetic Utility
The chemical behavior of 4-Bromofuro[3,2-c]pyridine is dictated by the interplay between the electron-deficient pyridine ring, the electron-rich furan ring, and the reactive carbon-bromine bond. The bromine atom at the 4-position is particularly susceptible to displacement through various cross-coupling reactions, making it a valuable handle for molecular elaboration.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in 4-Bromofuro[3,2-c]pyridine is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This powerful C-C bond-forming reaction enables the introduction of a wide array of aryl, heteroaryl, and alkyl substituents.
Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-deficient heterocyclic halides like 4-Bromofuro[3,2-c]pyridine, bulky electron-rich phosphine ligands such as SPhos or XPhos often provide excellent results by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving 4-Bromofuro[3,2-c]pyridine.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of 4-Bromofuro[3,2-c]pyridine.
Synthetic Approaches
The synthesis of the furo[3,2-c]pyridine core can be achieved through various strategies, often involving the construction of the furan ring onto a pre-existing pyridine or the cyclization of a suitably functionalized acyclic precursor. A plausible synthetic route to 4-Bromofuro[3,2-c]pyridine can be adapted from established methods for related furopyridines.[8]
Illustrative Synthetic Protocol: Pictet-Spengler Reaction Approach
A versatile method for constructing the tetrahydrofuro[3,2-c]pyridine core is the Pictet-Spengler reaction, which can then be aromatized and brominated.[9]
Step 1: Synthesis of 2-(Furan-2-yl)ethanamine
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This starting material can be prepared from commercially available furan-2-carbaldehyde through a Henry reaction followed by reduction.
Step 2: Pictet-Spengler Cyclization
-
Condensation of 2-(furan-2-yl)ethanamine with an appropriate aldehyde, followed by acid-catalyzed cyclization, yields the tetrahydrofuro[3,2-c]pyridine core.
Step 3: Aromatization
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The resulting tetrahydrofuropyridine can be aromatized using a suitable oxidizing agent, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures.
Step 4: Bromination
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The final step involves the regioselective bromination of the furo[3,2-c]pyridine core at the 4-position. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
Applications in Drug Discovery and Medicinal Chemistry
The furo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[10] Its structural resemblance to purine nucleobases allows for potential interactions with a range of biological targets.
-
Antiviral and Antimalarial Agents: Furopyridine and furopyrimidine derivatives have been identified as potent inhibitors of phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for the replication of various viruses and the malaria parasite.[11]
-
Anticancer Agents: The unique electronic and steric properties of the furopyridine core make it an attractive scaffold for the design of kinase inhibitors and other anticancer agents.[12][13] Furan-containing compounds have demonstrated the ability to selectively target tumor cells.[12]
-
Anti-inflammatory and Analgesic Compounds: Pyridine-based compounds are well-established as nonsteroidal anti-inflammatory drugs (NSAIDs).[14] The furo[3,2-c]pyridine scaffold offers a novel platform for the development of new anti-inflammatory and analgesic agents.
The following diagram illustrates the central role of 4-Bromofuro[3,2-c]pyridine as a versatile intermediate in the synthesis of diverse, biologically active molecules.
Sources
- 1. calpaclab.com [calpaclab.com]
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- 4. 4-BROMOFURO[3,2-C]PYRIDINE(76312-04-4) 1H NMR [m.chemicalbook.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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